1,2-Di-(m-pentafluorosulfanylbenzene)disulfane
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Overview
Description
1,2-Di-(m-pentafluorosulfanylbenzene)disulfane is a chemical compound with the molecular formula C12H8F10S4 and a molecular weight of 470.44 g/mol . This compound is characterized by the presence of two pentafluorosulfanylbenzene groups connected by a disulfane linkage. The pentafluorosulfanyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di-(m-pentafluorosulfanylbenzene)disulfane typically involves the reaction of m-pentafluorosulfanylbenzene thiol with an oxidizing agent. One common method is the oxidation of m-pentafluorosulfanylbenzene thiol using iodine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
2C6H4SF5SH+I2→C6H4SF5S-SC6H4SF5+2HI
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Di-(m-pentafluorosulfanylbenzene)disulfane can undergo various chemical reactions, including:
Oxidation: The disulfane linkage can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1,2-Di-(m-pentafluorosulfanylbenzene)disulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of bioactive molecules due to its unique electronic properties.
Medicine: Investigated for its potential in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific electronic or physical properties.
Mechanism of Action
The mechanism of action of 1,2-Di-(m-pentafluorosulfanylbenzene)disulfane is largely influenced by the electron-withdrawing nature of the pentafluorosulfanyl groups. These groups can stabilize negative charges and influence the reactivity of the compound. The disulfane linkage can undergo cleavage and formation, playing a crucial role in redox reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment.
Comparison with Similar Compounds
Similar Compounds
1,2-Di-(m-trifluoromethylbenzene)disulfane: Similar structure but with trifluoromethyl groups instead of pentafluorosulfanyl groups.
1,2-Di-(m-chlorobenzene)disulfane: Contains chlorobenzene groups instead of pentafluorosulfanyl groups.
Uniqueness
1,2-Di-(m-pentafluorosulfanylbenzene)disulfane is unique due to the presence of the pentafluorosulfanyl groups, which impart strong electron-withdrawing properties. This makes the compound highly reactive and suitable for various specialized applications in research and industry.
Properties
IUPAC Name |
pentafluoro-[3-[[3-(pentafluoro-λ6-sulfanyl)phenyl]disulfanyl]phenyl]-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F10S4/c13-25(14,15,16,17)11-5-1-3-9(7-11)23-24-10-4-2-6-12(8-10)26(18,19,20,21)22/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZPXQIWDSFCHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)SSC2=CC(=CC=C2)S(F)(F)(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F10S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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